molecular formula C18H28ClN3O4S B1212210 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone

1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone

Cat. No. B1212210
M. Wt: 418 g/mol
InChI Key: UATDVRSFFGFTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]-1-piperidinyl]ethyl]methanesulfonamide is an aromatic ketone.

Scientific Research Applications

Cognitive Performance Enhancement

A study by Fontana et al. (1997) explored the effects of RS 67333 and RS 67506, derivatives of 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone, on cognitive performance in rats. RS 67333, a 5-HT4 receptor agonist, reversed cognitive deficits induced by atropine, supporting the role of 5-HT4 receptors in spatial learning and memory Fontana, Daniels, Wong, Clark, & Eglen, 1997.

Memory and Learning Modulation

Marchetti et al. (2000) studied the implications of 5-HT4 receptors in associative memory using RS 67333 and RS 67506. The hydrophobic 5-HT4 agonist (RS 67333) improved learning and memory performance, indicating its potential in treating cognitive disorders Marchetti, Dumuis, Bockaert, Soumireu-Mourat, & Roman, 2000.

Pharmacological Profile for Gastrointestinal Motility

Sonda et al. (2003) synthesized benzamide derivatives of 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone and assessed them for their 5-HT4 receptor agonist activity. They identified compounds with favorable pharmacological profiles for gastrointestinal motility Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003.

In Vitro and In Vivo Pharmacology

Eglen et al. (1995) characterized RS 67333 and RS 67506 in vitro and in vivo, noting their potency as partial 5-HT4 receptor agonists. This study highlighted the compounds' utility in elucidating the physiological role of 5-HT4 receptors Eglen, Bonhaus, Johnson, Leung, & Clark, 1995.

Enhancement of Memory in Rats

Lamirault & Simon (2001) reported that RS 67333, a selective 5-HT4 receptors agonist, enhanced place and object recognition in rats, supporting its potential use in treating cognitive disorders related to aging or neurodegenerative conditions Lamirault & Simon, 2001.

properties

Product Name

1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone

Molecular Formula

C18H28ClN3O4S

Molecular Weight

418 g/mol

IUPAC Name

N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide

InChI

InChI=1S/C18H28ClN3O4S/c1-26-18-12-16(20)15(19)11-14(18)17(23)4-3-13-5-8-22(9-6-13)10-7-21-27(2,24)25/h11-13,21H,3-10,20H2,1-2H3

InChI Key

UATDVRSFFGFTAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CCC2CCN(CC2)CCNS(=O)(=O)C)Cl)N

synonyms

1-(4-amino-5-chloro-2-methoxyphenyl)-3-(1-(2-methyl sulphonylamino)ethyl-4-piperidinyl)-1-propanone hydrochloride
RS 67506
RS-67506
RS67506

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone
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1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone
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1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone
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1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone
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1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone
Reactant of Route 6
1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone

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